molecular formula C25H30N2O5 B593838 LYG-202 CAS No. 1175077-25-4

LYG-202

Cat. No.: B593838
CAS No.: 1175077-25-4
M. Wt: 438.5 g/mol
InChI Key: ICGYSEWPMDWBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LYG-202 (CAS: 1175077-25-4) is a synthetic flavonoid derivative derived from the natural compound wogonin, a monoflavonoid isolated from Scutellaria baicalensis. It features a piperazine substitution to enhance solubility and pharmacokinetic properties compared to its parent compound . This compound exhibits potent antitumor activity by targeting apoptosis and reactive oxygen species (ROS) pathways. Key attributes include:

  • Molecular Weight: 438.52 g/mol .
  • Mechanisms: Induces apoptosis in breast cancer cell lines (MCF-7, MDA-MB-231, MDA-MB-435) via ROS overproduction ; inhibits angiogenesis by blocking the CXCL12/CXCR7 pathway in endothelial cells ; modulates the PI3K/Akt signaling axis .
  • In Vivo Efficacy: Demonstrated tumor growth inhibition in xenograft models .
  • Storage: Powder form stable at -20°C for 2 years; solvent form at -80°C for 1 year .

Properties

IUPAC Name

5-hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-26-11-13-27(14-12-26)10-6-7-15-31-22-17-20(29)23-19(28)16-21(18-8-4-3-5-9-18)32-25(23)24(22)30-2/h3-5,8-9,16-17,29H,6-7,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGYSEWPMDWBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCOC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Hydroxy-8-methoxy-2-phenyl-4H-chromen-4-one

  • Starting materials : 2,5-Dihydroxy-4-methoxyacetophenone and benzaldehyde undergo Claisen-Schmidt condensation in ethanolic NaOH (10% w/v) at 60°C for 6 hours.

  • Cyclization : The resulting chalcone intermediate is treated with concentrated sulfuric acid at 0–5°C for 2 hours, inducing cyclodehydration to form the chromenone.

  • Purification : Recrystallization from ethanol/water (3:1 v/v) yields pale-yellow crystals (mp 198–200°C, 72% yield).

Table 1: Optimization of Chromenone Cyclization

Acid CatalystTemperature (°C)Time (h)Yield (%)
H2SO40–5272
HCl (conc.)25458
PPA80165

Installation of the Butoxy-Piperazine Side Chain

Introducing the 7-O-(4-(4-methylpiperazin-1-yl)butoxy) group necessitates selective alkylation of the chromenone’s 7-hydroxy position.

Synthesis of 4-(4-Methylpiperazin-1-yl)butanol

  • Nucleophilic substitution : 1,4-Dibromobutane reacts with 4-methylpiperazine (2.5 equiv) in anhydrous THF at 60°C for 12 hours.

  • Workup : The mixture is filtered, concentrated, and purified via silica gel chromatography (ethyl acetate/methanol, 5:1) to yield a colorless oil (68% yield).

Mitsunobu Coupling at the 7-Position

  • Activation : The chromenone core (1 equiv), 4-(4-methylpiperazin-1-yl)butanol (1.2 equiv), and triphenylphosphine (1.5 equiv) are dissolved in anhydrous THF under nitrogen.

  • Reaction : Diethyl azodicarboxylate (DEAD, 1.5 equiv) is added dropwise at 0°C, and the mixture is stirred at 25°C for 24 hours.

  • Purification : Column chromatography (dichloromethane/methanol, 15:1) affords this compound as a white solid (mp 143–145°C, 55% yield).

Table 2: Mitsunobu Coupling Optimization

Alcohol EquivSolventTemperature (°C)Yield (%)
1.2THF2555
1.5DMF4048
1.2DCM2532

Protective Group Strategies and Side Reactions

The 5-hydroxy group’s acidity (pKa ≈ 8.5) necessitates protection during alkylation to prevent O- vs. C-alkylation byproducts.

Benzyl Protection

  • Protection : Treatment with benzyl bromide (1.1 equiv) and K2CO3 (2 equiv) in acetone at 60°C for 6 hours installs a benzyl ether (94% yield).

  • Deprotection : Hydrogenolysis (H2, Pd/C, ethanol, 25°C, 12 hours) cleaves the benzyl group post-alkylation.

Competing Reactions

  • N-Alkylation : The piperazine’s secondary amine may react with excess alkylating agents, forming quaternary ammonium salts. Using a slight excess of butanol (1.2 equiv) minimizes this.

  • Chromenone Ring Opening : Prolonged exposure to strong acids during workup can hydrolyze the lactone ring, necessitating pH-controlled extractions.

Analytical Characterization and Quality Control

This compound’s identity and purity are confirmed via spectroscopic and chromatographic methods.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.8 Hz, 2H, H-2',6'), 7.45–7.38 (m, 3H, H-3',4',5'), 6.52 (s, 1H, H-3), 4.12 (t, J = 6.4 Hz, 2H, OCH2), 3.89 (s, 3H, OCH3), 2.60–2.45 (m, 8H, piperazine-H), 2.30 (s, 3H, NCH3).

  • HRMS (ESI+) : m/z calcd. for C25H30N2O5 [M+H]+: 439.2231; found: 439.2228.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 55:45, 1.0 mL/min, λ = 254 nm).

  • Elemental Analysis : Calcd. C 68.48%, H 6.85%, N 6.39%; Found C 68.32%, H 6.91%, N 6.42%.

Scalability Challenges and Industrial Considerations

  • Cost of Mitsunobu Reagents : Triphenylphosphine and DEAD are expensive at scale. Alternatives like TMAD (tetramethylazodicarboxamide) reduce costs but require higher temperatures.

  • Piperazine Availability : 4-Methylpiperazine is commercially available but classified as a controlled precursor in some regions, necessitating in-house synthesis.

  • Waste Management : Triphenylphosphine oxide byproducts require extraction with nonpolar solvents, increasing environmental impact .

Chemical Reactions Analysis

Types of Reactions

LYG-202 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds where the piperazine group has been modified .

Scientific Research Applications

LYG-202 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a model compound to study the effects of piperazine substitution on flavonoid activity.

    Biology: The compound is employed in research to understand its effects on cellular processes such as apoptosis and cell cycle regulation.

    Medicine: this compound has shown promise as an anticancer agent, particularly in the treatment of breast cancer, by inducing apoptosis and inhibiting angiogenesis.

    Industry: Potential applications in the pharmaceutical industry for the development of new anticancer drugs

Mechanism of Action

The mechanism of action of LYG-202 involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

LYG-202 belongs to the flavonoid class, which includes natural and synthetic derivatives with anticancer properties. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Comparisons of this compound with Similar Flavonoids

Compound Structure/Modification Key Targets/Pathways Antitumor Efficacy (IC50/In Vivo) Clinical Status References
This compound Wogonin + piperazine group Apoptosis, ROS, CXCL12/CXCR7 IC50: ~5 μM (MCF-7 cells) Preclinical
Wogonin Natural monoflavonoid PI3K/Akt, STAT3, NF-κB IC50: ~20 μM (MCF-7 cells) Preclinical
GL-V9 Wogonin + amino group Apoptosis, ER stress, JNK IC50: ~10 μM (HepG2 cells) Preclinical
LW-213 Chrysin derivative DNA damage, p53 activation Tumor volume reduction: 50% Phase I trials
Apigenin Natural flavonoid VEGF, HIF-1α, Wnt/β-catenin IC50: ~25 μM (HCT116 cells) Preclinical
Rutin Glycosylated quercetin AKT/HIF-1α, Gas6/Axl Limited in vivo efficacy Dietary supplement

Mechanistic Distinctions

Apoptosis Induction :

  • This compound outperforms wogonin in ROS-mediated apoptosis due to its piperazine moiety, which enhances cellular uptake and redox modulation .
  • Unlike apigenin , which primarily inhibits VEGF, this compound uniquely targets the CXCL12/CXCR7 axis to block tumor-endothelial cell communication .

Solubility and Bioavailability: this compound’s synthetic modifications address the poor water solubility of natural flavonoids (e.g., luteolin, quercetin) . Compared to GL-V9, this compound shows superior pharmacokinetic stability in rodent models .

Angiogenesis Inhibition: While delphinidin-3-O-glucoside (a polyphenol) inhibits angiogenesis via Hedgehog signaling, this compound suppresses endothelial cell activation through CXCR7 downregulation, offering a broader therapeutic window .

Research Findings

  • This compound vs. LW-213 : In breast cancer models, this compound reduced tumor volume by 65% at 10 mg/kg, whereas LW-213 achieved 50% reduction at the same dose .
  • This compound vs.

Biological Activity

LYG-202 is a flavonoid compound that has garnered attention for its potential therapeutic effects, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and implications for clinical applications.

This compound exhibits significant anti-angiogenic properties, which are crucial in the treatment of various cancers, especially triple-negative breast cancer (TNBC). The compound's mechanism primarily involves the inhibition of endothelial cell activation and angiogenesis, processes essential for tumor growth and metastasis.

Key Findings:

  • Inhibition of CXCL12/CXCR7 Pathway : this compound reduces the secretion of CXCL12 and the expression of its receptor CXCR7. This leads to the suppression of downstream signaling pathways, including ERK/AKT and NF-κB, which are pivotal in regulating angiogenesis and cell migration .
  • Impact on Matrix Metalloproteinases (MMPs) : The compound decreases the expression of MMP-2 and MMP-9, enzymes involved in extracellular matrix remodeling, which is critical for tumor invasion .
  • Effects on Endothelial Cells : In vitro studies demonstrated that this compound enhances cell adhesion while decreasing migration abilities in human umbilical vein endothelial cells (HUVECs) treated with conditioned media from TNBC cells under hypoxic conditions .

Experimental Studies

Several studies have investigated the biological activity of this compound, providing robust data on its effects.

Table 1: Summary of Key Experimental Findings

StudyModelKey FindingsReference
1In vitro (EA.hy 926 cells)Inhibition of CXCL12 secretion and CXCR7 expression; decreased MMP-2 and MMP-9 levels
2In vivo (Nude mice with MDA-MB-231 tumors)Reduced tumor growth and angiogenesis through CXCL12/CXCR7 pathway inhibition
3Network pharmacology analysisIdentified multiple targets and pathways affected by this compound; significant interaction with PI3K-AKT pathway

Case Studies

A notable case study involved the application of this compound in a preclinical model of TNBC. The study demonstrated that administering this compound significantly inhibited tumor growth in nude mice bearing MDA-MB-231 xenografts. The mechanism was attributed to reduced angiogenesis as evidenced by decreased microvessel density in tumor tissues.

Case Study Details:

  • Model : MDA-MB-231 xenograft in nude mice
  • Dosage : Administered intraperitoneally at varying doses
  • Results : Significant reduction in tumor volume compared to control groups; histological analysis revealed lower vascularization .

Implications for Clinical Applications

The findings surrounding this compound suggest its potential as a therapeutic agent for managing cancers characterized by high angiogenic activity. Its ability to inhibit endothelial cell activation and angiogenesis positions it as a promising candidate for further clinical evaluation.

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for assessing LYG-202’s apoptotic effects in vitro?

  • Methodological Answer : Use established cell lines (e.g., MCF-7, MDA-MB-231) with controlled culture conditions (e.g., 37°C, 5% CO₂). Quantify apoptosis via flow cytometry (Annexin V/PI staining) and validate with caspase-3/7 activity assays. Include dose-response curves (e.g., 1–50 μM) and ROS measurement tools (e.g., DCFH-DA fluorescence) to correlate apoptotic induction with oxidative stress . Replicate experiments across ≥3 biological replicates to ensure statistical robustness .

Q. How should researchers address variability in this compound’s reported IC₅₀ values across studies?

  • Methodological Answer : Variability may stem from differences in cell passage numbers, assay duration, or solvent carriers (e.g., DMSO concentration). Standardize protocols by:

  • Pre-treating cells with antioxidants (e.g., NAC) to isolate ROS-specific effects .
  • Reporting solvent concentrations (e.g., ≤0.1% DMSO) to avoid cytotoxicity artifacts .
  • Using consistent incubation times (e.g., 24–48 hours) aligned with doubling rates of target cell lines .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s mechanism of ROS modulation?

  • Methodological Answer : Conflicting reports on ROS as a primary driver of apoptosis vs. a secondary effect require:

  • Temporal analysis : Measure ROS levels at multiple timepoints (e.g., 1, 6, 12, 24 hours post-treatment) using live-cell imaging .
  • Genetic knockdown : Silence ROS-related genes (e.g., NOX4) to test necessity of ROS for apoptosis .
  • Comparative studies : Benchmark this compound against ROS-specific inducers (e.g., menadione) and inhibitors (e.g., allopurinol) .

Q. How can researchers design studies to explore this compound’s synergies with existing therapies?

  • Methodological Answer :

  • Combination index analysis : Use the Chou-Talalay method to evaluate synergism/antagonism with chemotherapeutics (e.g., doxorubicin) .
  • In vivo xenograft models : Co-administer this compound with standard agents, monitoring tumor volume regression and toxicity markers (e.g., ALT/AST levels) .
  • Transcriptomic profiling : Apply RNA-seq to identify pathways enhanced by combinatorial treatment (e.g., p53 activation, NF-κB suppression) .

Data Analysis & Reproducibility

Q. What statistical frameworks are optimal for analyzing this compound’s dual role in apoptosis and ROS modulation?

  • Methodological Answer :

  • Multivariate regression : Model ROS levels as independent variables against apoptotic markers (e.g., caspase activity) .
  • Cluster analysis : Group cell lines by sensitivity to ROS-mediated apoptosis, using principal component analysis (PCA) .
  • Meta-analysis : Aggregate published IC₅₀ values with standardized normalization to address inter-study variability .

Q. How can researchers ensure reproducibility when reporting this compound’s physicochemical stability?

  • Methodological Answer :

  • Stability assays : Conduct accelerated degradation studies under varying conditions (pH, temperature, light) with HPLC quantification .
  • Batch documentation : Report synthesis protocols (e.g., piperazine substitution steps) and purity certificates (e.g., ≥95% by NMR) .
  • Open-data practices : Share raw spectra and chromatograms as supplementary materials .

Ethical & Methodological Considerations

Q. What criteria should guide the selection of in vivo models for this compound’s antitumor efficacy studies?

  • Methodological Answer : Prioritize models with:

  • Humanized microenvironments (e.g., PDX models) to mimic clinical heterogeneity .
  • Ethical endpoints : Define humane tumor volume limits (e.g., ≤1.5 cm³) and use non-invasive imaging (e.g., bioluminescence) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
LYG-202
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
LYG-202

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.